1-(4-fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
1-(4-Fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a nitrogen-containing spirocyclic compound with a thione functional group. Its structure comprises a spiro[4.5]decane core fused with a diazaspiro ring system, substituted at the 1-position by a 4-fluorobenzoyl group and at the 3-position by a 4-methylphenyl group. This compound is synthesized via multi-step protocols involving alkylation, cyclization, and substitution reactions, as evidenced by analogous procedures in related diazaspiro compounds .
Key structural features include:
- Spirocyclic core: The spiro[4.5]decane framework introduces conformational rigidity, influencing binding affinity in biological targets.
- Electron-withdrawing substituents: The 4-fluorobenzoyl group enhances stability and modulates electronic properties.
- Hydrophobic substituents: The 4-methylphenyl group contributes to lipophilicity, affecting solubility and membrane permeability.
Properties
IUPAC Name |
(4-fluorophenyl)-[2-(4-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c1-15-5-7-16(8-6-15)19-21(27)25(22(24-19)13-3-2-4-14-22)20(26)17-9-11-18(23)12-10-17/h5-12H,2-4,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIINYKAQCIBLBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound belonging to the class of diazaspiro compounds, characterized by its unique spiro structure and various functional groups. Its molecular formula is , with a molecular weight of approximately 384.4 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.
Chemical Structure
The structural features of this compound include:
- Fluorobenzoyl moiety : Influences electronic properties and biological interactions.
- Methylphenyl group : Contributes to hydrophobic interactions, potentially enhancing membrane permeability.
- Diazaspiro framework : Provides a rigid structure that may stabilize interactions with biological targets.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.5 | Inhibition of DNA synthesis |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Interaction studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Table 2: Anti-inflammatory Activity Data
| Target Enzyme | IC50 (µM) | Effect |
|---|---|---|
| COX-2 | 8.7 | Inhibition of prostaglandin synthesis |
| TNF-alpha | 5.4 | Reduction in cytokine release |
The precise mechanism of action for this compound involves several pathways:
- Inhibition of Enzymatic Activity : The compound appears to bind to active sites on enzymes such as COX-2, reducing their activity.
- Modulation of Cellular Signaling : It may interfere with signaling pathways related to tumor growth and inflammation, including NF-kB and MAPK pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound at varying concentrations led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
- A549 Lung Cancer Model : In vivo experiments using A549 xenografts showed that administration of the compound resulted in reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- The 4-fluorobenzoyl group in the target compound increases polarity compared to the tert-butyl group in but reduces lipophilicity relative to the 4-bromophenyl analogue .
- Methoxy (4-OMePh) and methyl (4-MePh) substituents enhance solubility in polar solvents compared to halogens (Br, F) .
Spectral Signatures :
- IR Spectroscopy : The C=S stretch (~1180–1200 cm⁻¹) is consistent across all thione derivatives, while carbonyl (C=O) stretches (~1700 cm⁻¹) vary with acyl substituents .
- NMR Spectroscopy : Aromatic proton signals (δ 7.0–7.6 ppm) and methyl group signals (δ 2.3–2.5 ppm) are characteristic of aryl and alkyl substituents .
Biological Relevance :
- Fluorinated derivatives (e.g., target compound and ) are prioritized in drug discovery due to enhanced metabolic stability and binding affinity .
- The tert-butyl analogue exhibits conformational stability, making it suitable for crystallographic studies .
Computational and Crystallographic Insights
- Ring Puckering: The spiro[4.5]decane ring adopts a non-planar conformation, as described by Cremer-Pople puckering coordinates .
- Torsional Flexibility : Substituents like tert-butyl restrict ring flexibility, whereas smaller groups (e.g., methyl) allow dynamic conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
